

Spectroscopic Profile of Tetrarhodium Dodecacarbonyl: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tetrarhodium dodecacarbonyl*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **tetrarhodium dodecacarbonyl** ($\text{Rh}_4(\text{CO})_{12}$), a pivotal cluster compound in catalysis and organometallic chemistry. This document is intended to serve as a practical resource, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating analytical workflows.

Introduction

Tetrarhodium dodecacarbonyl is a dark-red crystalline solid with the chemical formula $\text{Rh}_4(\text{CO})_{12}$.^[1] Its structure consists of a tetrahedral core of four rhodium atoms, coordinated by nine terminal and three bridging carbonyl ligands.^[1] This arrangement gives rise to a complex and informative spectroscopic signature, which is crucial for its characterization and for understanding its reactivity in various chemical transformations. This guide delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data available for this compound.

Spectroscopic Data

The spectroscopic data for **tetrarhodium dodecacarbonyl** are summarized below. These data are essential for confirming the identity and purity of the compound, as well as for studying its dynamic behavior in solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the vibrational modes of the carbonyl ligands in $\text{Rh}_4(\text{CO})_{12}$. The positions of the C-O stretching bands are sensitive to the coordination mode of the carbonyls (terminal or bridging).

Table 1: Infrared Spectroscopic Data for **Tetrarhodium Dodecacarbonyl**

Wavenumber (cm ⁻¹)	Assignment	Solvent/Matrix	Reference
2075	Terminal CO	n-hexane	[2]
2069	Terminal CO	n-hexane	[2]
2044	Terminal CO	n-hexane	[2]
2042	Terminal CO	n-hexane	[2]
1885	Bridging CO	n-hexane	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of $\text{Rh}_4(\text{CO})_{12}$ in solution. Due to the fluxional nature of the carbonyl ligands at room temperature, variable-temperature NMR studies are often required to resolve the distinct carbonyl environments.

Table 2: ¹³C Nuclear Magnetic Resonance Data for **Tetrarhodium Dodecacarbonyl**

Chemical Shift (ppm)	Assignment	Solvent	Temperature	Reference
183.4	Terminal CO	CD ₂ Cl ₂	Low Temperature	
184.5	Terminal CO	CD ₂ Cl ₂	Low Temperature	
185.6	Terminal CO	CD ₂ Cl ₂	Low Temperature	
227.1	Bridging CO	CD ₂ Cl ₂	Low Temperature	

Table 3: ^{103}Rh Nuclear Magnetic Resonance Data for **Tetrarhodium Dodecacarbonyl**

Chemical Shift (ppm)	Assignment	Solvent	Temperature	Reference
-	Apical Rh	-	Low Temperature	[3]
-	Basal Rh	-	Low Temperature	[3]

Note: Specific chemical shift values for ^{103}Rh NMR of $\text{Rh}_4(\text{CO})_{12}$ are not consistently reported in the literature due to the low sensitivity and wide chemical shift range of the ^{103}Rh nucleus. However, low-temperature studies show distinct resonances for the apical and basal rhodium atoms.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry of metal carbonyl clusters can be complex due to facile loss of carbonyl ligands. While detailed electron ionization (EI) mass spectra for $\text{Rh}_4(\text{CO})_{12}$ are not readily available in the reviewed literature, the expected fragmentation pattern would involve the sequential loss of the twelve carbonyl ligands.

Table 4: Expected Fragmentation Pattern for **Tetrarhodium Dodecacarbonyl** in Mass Spectrometry

Ion	m/z (calculated for ^{103}Rh)	Description
$[\text{Rh}_4(\text{CO})_{12}]^+$	748	Molecular Ion
$[\text{Rh}_4(\text{CO})_{11}]^+$	720	Loss of 1 CO
$[\text{Rh}_4(\text{CO})_{10}]^+$	692	Loss of 2 CO
$[\text{Rh}_4(\text{CO})_9]^+$	664	Loss of 3 CO
$[\text{Rh}_4(\text{CO})_8]^+$	636	Loss of 4 CO
$[\text{Rh}_4(\text{CO})_7]^+$	608	Loss of 5 CO
$[\text{Rh}_4(\text{CO})_6]^+$	580	Loss of 6 CO
$[\text{Rh}_4(\text{CO})_5]^+$	552	Loss of 7 CO
$[\text{Rh}_4(\text{CO})_4]^+$	524	Loss of 8 CO
$[\text{Rh}_4(\text{CO})_3]^+$	496	Loss of 9 CO
$[\text{Rh}_4(\text{CO})_2]^+$	468	Loss of 10 CO
$[\text{Rh}_4(\text{CO})]^+$	440	Loss of 11 CO
$[\text{Rh}_4]^+$	412	Bare metal cluster

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the typical experimental procedures for the spectroscopic analysis of **tettrarhodium dodecacarbonyl**.

Synthesis of Tettrarhodium Dodecacarbonyl

A common method for the synthesis of $\text{Rh}_4(\text{CO})_{12}$ involves the reductive carbonylation of a rhodium salt.

Procedure:

- An aqueous solution of rhodium(III) chloride is treated with activated copper metal.

- The reaction is carried out under a carbon monoxide atmosphere.
- Alternatively, a methanolic solution of hydrated rhodium(III) chloride is treated with carbon monoxide to yield $\text{H}[\text{RhCl}_2(\text{CO})_2]$, which is then carbonylated in the presence of sodium citrate.^[1]
- The resulting dark-red crystalline solid is then purified by recrystallization.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

- A solution of **tetrarhodium dodecacarbonyl** is prepared in a suitable solvent, typically a non-polar solvent like n-hexane, to a concentration of approximately 1-5 mg/mL.
- The solution is transferred to a liquid-sealed IR cell with appropriate window material (e.g., CaF_2 or KBr).

Data Acquisition:

- A background spectrum of the pure solvent is recorded.
- The spectrum of the sample solution is then acquired.
- The final spectrum is obtained by subtracting the solvent background from the sample spectrum.
- For in-situ studies, the sample is placed in a high-pressure, variable-temperature IR cell.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of **tetrarhodium dodecacarbonyl** is dissolved in a deuterated solvent (e.g., CD_2Cl_2 , CDCl_3) in an NMR tube.^{[6][7][8][9][10]}
- The sample is thoroughly mixed to ensure homogeneity.^[6]

- For low-temperature experiments, the sample is allowed to equilibrate at the desired temperature within the NMR spectrometer before data acquisition.

Data Acquisition:

- ^{13}C NMR spectra are typically recorded with proton decoupling.
- For variable-temperature studies, spectra are acquired at a series of temperatures to observe the coalescence and sharpening of the carbonyl signals, indicative of the fluxional process.
- ^{103}Rh NMR spectra are often acquired using indirect detection methods, such as HMQC, due to the low sensitivity of the ^{103}Rh nucleus.[\[4\]](#)[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS) Protocol

Sample Introduction:

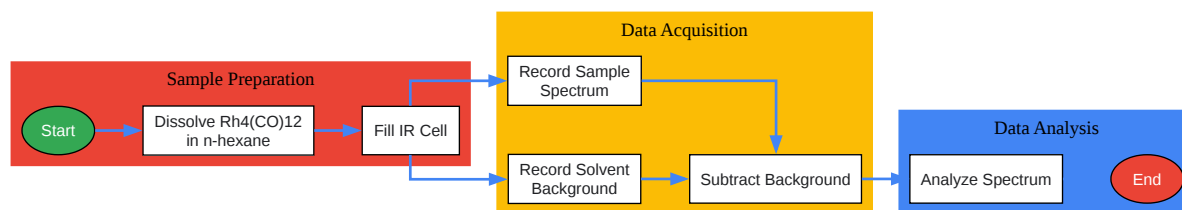
- For electron ionization (EI), the solid sample is introduced directly into the ion source via a direct insertion probe.
- The probe is heated to volatilize the sample.

Data Acquisition:

- The sample is ionized by a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

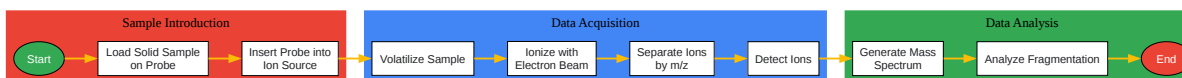
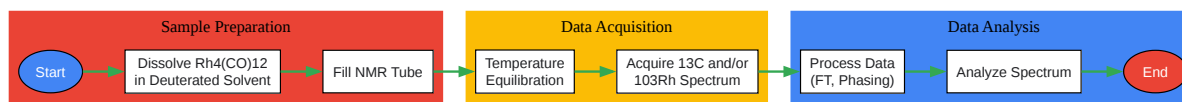
Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of **tetrarhodium dodecacarbonyl**.



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Caption: Workflow for Infrared (IR) Spectroscopy of Rh₄(CO)₁₂.



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